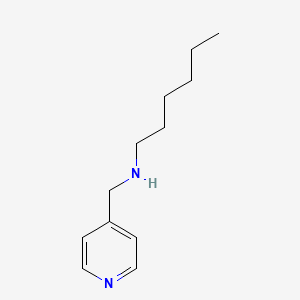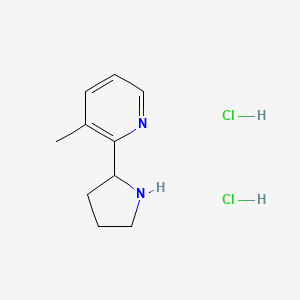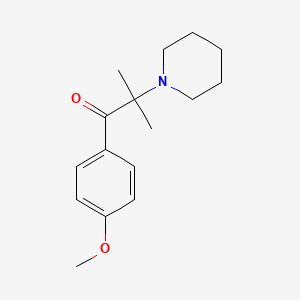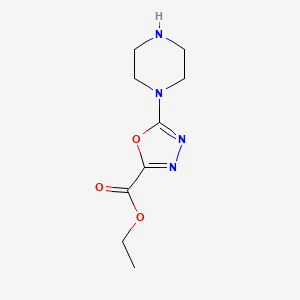
4,5-Bis(octyloxy)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(octyloxy)benzène-1,2-diamine : est un composé organique de formule moléculaire C22H38N2O2. Ce composé est caractérisé par la présence de deux groupes octyloxy liés à un cycle benzénique, qui est en outre substitué par deux groupes amino aux positions 1 et 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4,5-Bis(octyloxy)benzène-1,2-diamine implique généralement les étapes suivantes :
Substitution nucléophile : Le matériau de départ, le 4,5-dibromo-1,2-diaminobenzène, subit une substitution nucléophile avec l'octanol en présence d'une base telle que le carbonate de potassium. Cette réaction conduit à la formation de 4,5-Bis(octyloxy)benzène-1,2-diamine.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé souhaité à une pureté élevée.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du 4,5-Bis(octyloxy)benzène-1,2-diamine ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et l'emploi de techniques à flux continu pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions : Le 4,5-Bis(octyloxy)benzène-1,2-diamine peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes amino peuvent être oxydés pour former des groupes nitro ou d'autres dérivés oxydés.
Réduction : Le composé peut être réduit pour former des amines correspondantes ou d'autres produits réduits.
Substitution : Les groupes octyloxy peuvent être substitués par d'autres groupes alcoxy ou groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et l'acide nitrique.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour des réactions de substitution.
Principaux produits formés :
Oxydation : Formation de dérivés nitro ou de quinones.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés alcoxy ou acyle.
Applications De Recherche Scientifique
Chimie : Le 4,5-Bis(octyloxy)benzène-1,2-diamine est utilisé comme élément constitutif en synthèse organique. Il peut être utilisé dans la synthèse de divers composés hétérocycliques et polymères.
Industrie : Dans le secteur industriel, le 4,5-Bis(octyloxy)benzène-1,2-diamine peut être utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action du 4,5-Bis(octyloxy)benzène-1,2-diamine implique son interaction avec diverses cibles moléculaires. Les groupes amino peuvent participer à des liaisons hydrogène et à d'autres interactions avec des molécules biologiques, affectant potentiellement leur fonction. Les groupes octyloxy peuvent influencer la solubilité et la perméabilité membranaire du composé, améliorant sa biodisponibilité et son efficacité.
Mécanisme D'action
The mechanism of action of 4,5-Bis(octyloxy)benzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The octyloxy groups may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Composés similaires :
1,2-Bis(octyloxy)benzène : Structure similaire mais sans les groupes amino.
4,5-Diméthyl-1,2-diaminobenzène : Substitution amino similaire mais avec des groupes méthyle au lieu de groupes octyloxy.
2,5-Bis(bromométhyl)-1,4-bis(octyloxy)benzène : Contient des groupes bromométhyle au lieu de groupes amino.
Unicité : Le 4,5-Bis(octyloxy)benzène-1,2-diamine est unique en raison de la présence à la fois de groupes octyloxy et amino sur le cycle benzénique. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et physiques distinctes, le rendant précieux pour diverses applications en recherche et dans l'industrie.
Propriétés
Numéro CAS |
86723-23-1 |
|---|---|
Formule moléculaire |
C22H40N2O2 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
4,5-dioctoxybenzene-1,2-diamine |
InChI |
InChI=1S/C22H40N2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16,23-24H2,1-2H3 |
Clé InChI |
YYQJDPJYIZPQDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C(=C1)N)N)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)








![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)
